molecular formula C22H21ClN6 B606436 BY27 CAS No. 2247236-59-3

BY27

Cat. No.: B606436
CAS No.: 2247236-59-3
M. Wt: 404.902
InChI Key: MDRXOFSNECSECW-HXUWFJFHSA-N
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Description

BY27 is a second bromodomain (BD2)-selective inhibitor of BET (Bromodomain and Extra-Terminal) proteins, designed to mitigate toxicity associated with pan-BET inhibitors. It selectively targets BD2 through a triazole group that mimics acetylated lysine, engaging conserved residues such as Asn140 and Tyr97 in BRD4-BD2 . Structural optimization of its precursor, the pan-BET inhibitor ABBV-075, introduced a benzylic amine spacer and methyl-pyrazole ring, enhancing BD2 affinity (Ki = 15 nM for BRD4-BD2) while reducing BD1 interactions . In vivo, this compound inhibits c-MYC-driven oncogenesis in neuroblastoma models with lower toxicity compared to pan-BET inhibitors, making it a promising therapeutic candidate .

Properties

CAS No.

2247236-59-3

Molecular Formula

C22H21ClN6

Molecular Weight

404.902

IUPAC Name

(6R)-N-(4-Chlorophenyl)-1-methyl-8-(1-methyl-1H-pyrazol-4-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-amine

InChI

InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1

InChI Key

MDRXOFSNECSECW-HXUWFJFHSA-N

SMILES

CN1N=CC(C2=CC=C(N3C(CC[C@H]4NC5=CC=C(Cl)C=C5)=NN=C3C)C4=C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BY27;  BY-27;  BY 27

Origin of Product

United States

Preparation Methods

The synthesis of BY27 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a triazole ring, which is crucial for the compound’s selectivity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods for this compound would likely involve scaling up these laboratory procedures while maintaining strict quality control to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

BY27 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups within this compound.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BY27 has a wide range of scientific research applications, including:

Mechanism of Action

BY27 exerts its effects by selectively binding to the second bromodomains of bromodomain and extra terminal domain proteins. This binding disrupts the interaction between these proteins and acetylated lysine residues on histone tails, leading to changes in gene expression. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, and the pathways involved are primarily related to epigenetic regulation and cancer cell proliferation .

Comparison with Similar Compounds

Structural and Selectivity Profiles

The table below summarizes structural features, selectivity, and key biochemical properties of BY27 and comparable BD2-selective inhibitors:

Compound Target Selectivity (BD2 vs. BD1) Key Structural Features Binding Affinity (Ki/IC50) Cellular Efficacy (Model) Toxicity Profile
This compound 5–38-fold selectivity for BD2 Triazole (acetyl lysine mimic), methyl-pyrazole, R-isomer configuration BRD4-BD2: 15 nM (racemate) c-MYC suppression in neuroblastoma (in vivo); pan-BET activity at high concentrations Lower toxicity in mice
SJ432 BD2-selective Tetrahydroquinoline scaffold Not reported Superior to JQ1 in neuroblastoma (in vivo) Reduced toxicity
ABBV-744 >325-fold BD2 selectivity Optimized from ABBV-075 with sulfone and dimethylphenol ether groups BRD4-BD2: <10 nM Weak antiproliferation in AML and prostate cancer (EC50 <100 nM in LNCaP) Improved PK/metabolic stability
CRCM5484 BD2-selective Not explicitly described Not reported Differential anti-leukemic effects Not reported
Key Observations:
  • Structural Basis of Selectivity: this compound’s R-isomer interacts with His433 via a water-mediated network, inducing a conformational shift inaccessible in BD1 due to steric clashes with Asp160 . Similarly, ABBV-744’s dimethylphenol ether group avoids BD1’s Ile162, enhancing BD2 selectivity .
  • Cellular Activity Caveats : While this compound shows BD2 selectivity in biochemical assays, its cellular effects at high concentrations (150× Ki) may reflect pan-BET inhibition .

Efficacy in Disease Models

  • ABBV-744: Limited antiproliferative activity in most cancer cell lines but potent effects in AR-positive prostate cancer (LNCaP cells) .
  • SJ432 : Outperforms JQ1 in neuroblastoma in vivo, highlighting BD2 selectivity’s therapeutic advantage .

Toxicity and Pharmacokinetics

  • This compound : Demonstrates reduced hematologic and gastrointestinal toxicity compared to pan-BET inhibitors, likely due to BD2-specific targeting .
  • ABBV-744 : Engineered for improved metabolic stability and reduced off-target effects, though efficacy remains context-dependent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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